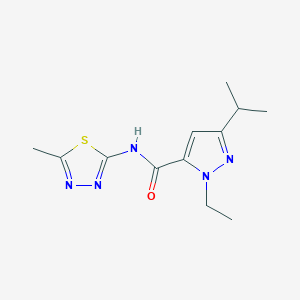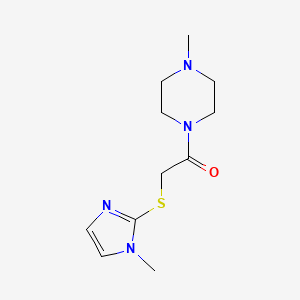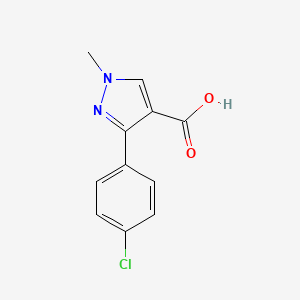
2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide, also known as EPPTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide involves the inhibition of various signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways. This compound has been found to inhibit the phosphorylation of Akt and mTOR, which are key proteins involved in cell growth and survival. This compound also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis by activating caspase-3 and -9 and increasing the Bax/Bcl-2 ratio. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, this compound has been shown to reduce the production of reactive oxygen species and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide has several advantages for lab experiments, such as its high purity and stability. However, this compound also has some limitations, such as its low solubility in water and some organic solvents.
Orientations Futures
There are several future directions for the research on 2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, the development of this compound derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of key signaling pathways, and it has various biochemical and physiological effects. While this compound has some limitations for lab experiments, there are several future directions for its research that could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide involves the reaction of 2-ethylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine and isopropylamine to form this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide has been found to have potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of cytokines and chemokines. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-5-17-10(6-9(16-17)7(2)3)11(18)13-12-15-14-8(4)19-12/h6-7H,5H2,1-4H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDTXKNNKGUCJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)
![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7498589.png)
![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide](/img/structure/B7498600.png)

![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)
![3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
